Methyllucidone
Description
Botanical Sources: Lindera Species and Related Genera
Methyllucidone (B1676467), along with similar compounds like linderone (B8099796), methyllinderone, and lucidone (B1675363), is characteristic of the Lindera genus. nih.govresearchgate.net It has been reported in at least five species of this genus: L. aggregata, L. lucida, L. erythrocarpa, L. oxyphylla, and L. pipericarpa. nih.gov
The fruits of Lindera erythrocarpa Makino are a significant source of this compound. mdpi.comresearchgate.netnih.gov Research has led to the isolation of several cyclopentenediones from the methanolic extract of these fruits, including this compound. nih.govbiocrick.com Studies have identified this compound alongside other compounds such as linderone, methyllinderone, and lucidone from this plant. nih.govexlibrisgroup.com The presence of these compounds has been confirmed through spectral data analysis, including NMR and mass spectrometry. nih.govbiocrick.com
This compound has also been identified in the roots of Lindera aggregata. nih.govresearchgate.net Chromatographic fractionation of extracts from the roots of this species has yielded this compound as one of several known Lindera cyclopentenediones. nih.gov Similarly, Lindera lucida is another botanical source of this compound. knapsackfamily.comknapsackfamily.commetabolomics.jp
Isolation and Purification Techniques from Plant Extracts
The process of isolating this compound from its natural plant sources involves several established laboratory techniques.
The initial step is typically an extraction from the dried and powdered plant material, often the fruits or roots. nih.govnih.gov A common solvent used for this initial extraction is methanol (B129727). nih.govbiocrick.com This process yields a crude extract containing a mixture of compounds.
To separate the various components of the crude extract, researchers employ various chromatographic techniques. nih.gov Column chromatography is a frequently used method for the initial fractionation of the extract. researchgate.netresearchgate.net This involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel, and eluting with a gradient of different solvents. researchgate.netresearchgate.net
Further purification of the fractions containing this compound is often necessary to obtain the pure compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique used for this purpose, allowing for the separation of compounds with high resolution. researchgate.net Thin-Layer Chromatography (TLC) is also utilized to monitor the separation process and assess the purity of the isolated fractions. nih.govresearchgate.net
The final identification and structural confirmation of the isolated this compound are achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govbiocrick.com
Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2E)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13+ |
InChI Key |
FITVJPYUOAZKPN-XWMBBDDHSA-N |
SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Isomeric SMILES |
COC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Synonyms |
methyllucidone |
Origin of Product |
United States |
Chemical Synthesis of Methyllucidone
Total Synthesis Approaches
The synthesis of complex natural products often drives the development of new synthetic methods. epfl.ch While specific details on the total synthesis of this compound are not extensively documented in the provided results, the synthesis of related and structurally similar compounds provides insight into potential strategies. The synthesis of psychoactive drugs, for example, often involves complex multi-step processes to construct specific carbon frameworks and functional groups. nih.gov
Isolation from Lindera erythrocarpa Makino
Key Synthetic Steps and Methodologies
Synthetic strategies for compounds similar to this compound often involve key reactions to build the core ring structure and install the necessary functional groups. For instance, the synthesis of various heterocyclic compounds has been achieved through condensation reactions. rsc.org The synthesis of derivatives often starts from a core molecule, which is then modified. For example, new pyrimidine (B1678525) nucleoside derivatives have been synthesized by treating a starting uridine (B1682114) compound with various chlorides to add different acyl groups. pensoft.net The synthesis of linderone (B8099796) and methyllinderone has also been reported, providing a basis for the synthesis of other cyclopentenediones. nih.gov
Synthetic Strategies and Chemical Derivatization
Proposed Biosynthetic Pathways of Methyllucidone (B1676467)
The in vivo biosynthesis of this compound and related Lindera cyclopentenediones has not been definitively elucidated, but a plausible pathway has been postulated based on compounds isolated from the roots of Lindera aggregata. rsc.orgresearchgate.net This proposed pathway highlights the role of stilbene (B7821643) derivatives as key precursors.
The proposed biosynthetic route to Lindera cyclopentenediones, such as lucidone (B1675363) and linderone (B8099796), commences with stilbene natural products. rsc.org A plausible pathway suggests that these stilbenes undergo oxidation to form p-benzoquinone derivatives. researchgate.net Subsequent Baeyer-Villiger oxidation of these intermediates is thought to yield unprecedented oxepine-2,5-dione (B569166) derivative skeletons, namely lindoxepines A and B, which have been isolated from L. aggregata. rsc.orgresearchgate.net
These lindoxepines are considered key intermediates. rsc.org Their alcoholysis, followed by a Dieckmann condensation, is postulated to form the core cyclopentenedione (B8730137) structures of lucidone and linderone. researchgate.net Finally, methylation of these compounds would yield this compound and methyllinderone, respectively. rsc.orgresearchgate.net The isolation of lindoxepines A and B provides significant insight, as these compounds may be crucial for the in vivo synthesis of the monomeric Lindera cyclopentenediones. rsc.org
Table 1: Key Intermediates in the Proposed Biosynthesis of this compound
| Intermediate Class | Specific Example(s) | Postulated Role | Source(s) |
| Precursor | Stilbene derivatives | Initial building block | rsc.orgresearchgate.net |
| Oxidized Intermediate | p-Benzoquinone derivatives | Product of stilbene oxidation | researchgate.net |
| Key Intermediate | Lindoxepines A & B (Oxepine-2,5-dione derivatives) | Product of Baeyer-Villiger oxidation; precursor to cyclopentenedione core | rsc.orgresearchgate.net |
| Cyclopentenedione | Lucidone | Product of Dieckmann condensation; immediate precursor to this compound | researchgate.net |
Laboratory Synthesis Approaches for this compound and Related Compounds
The laboratory synthesis of this compound and its structural relatives, like linderone and methyllinderone, has been an area of active research. rsc.org Synthetic efforts are often focused on constructing the core cyclopentenedione ring and introducing the characteristic side chains.
One reported synthetic route to methyllinderone involves the methylation of linderone. mdpi.com General strategies for synthesizing the cyclopentenedione core often utilize condensation reactions. For instance, the Knoevenagel condensation of simple, commercially available precursors is a method used to prepare related 2-cinnamylidene-1,3-diones. Another approach involves the Wittig condensation of maleic anhydride (B1165640) derivatives with a suitable phosphorane, which can lead to the formation of the butenolide precursors that can be further elaborated into the final cyclopentenedione structure. nih.gov The synthesis of lucidone and this compound has also been reported through concise routes, highlighting the ongoing efforts to develop efficient synthetic strategies for these natural products. researchgate.net
Chemical Derivatization and Analog Generation
The unique cyclopentenedione scaffold of this compound has been a target for chemical modification to create novel analogs with potentially enhanced or altered biological activities. These efforts have focused on modifying the cyclopentenedione ring itself and exploring various derivatives, including those containing maleimide (B117702) structures.
Starting from structurally related natural products like coruscanone A, chemists have synthesized a variety of analogs by modifying the cyclopentenedione ring. nih.gov These modifications include altering the substitution pattern on the ring. For example, replacing the methyl group on the cyclopentenedione ring of a coruscanone A analog with a phenyl group was achieved to investigate the impact of a bulky, conjugating substituent. nih.gov Another modification involved creating a symmetric cyclopentenedione ring by introducing a second methyl group to study its effect on activity. nih.gov These studies indicate that the integrity and specific substitution of the cyclopentenedione ring are crucial for the biological activity of this class of compounds. nih.gov
Table 2: Examples of Synthetic Modifications of the Cyclopentenedione Ring
| Starting Material/Scaffold | Modification | Resulting Analog Type | Purpose of Modification | Source(s) |
| Coruscanone A analog | Replacement of a methyl group with a phenyl group on the cyclopentenedione ring | Phenyl-substituted cyclopentenedione | Investigate effect of bulky, conjugating group on activity | nih.gov |
| Coruscanone A analog | Introduction of a second methyl group to the cyclopentenedione ring | Symmetrical dimethyl-cyclopentenedione | Study the effect of ring symmetry on activity | nih.gov |
| Cyclopentanedione | Knoevenagel condensation with cinnamaldehyde (B126680) derivatives | 2-Cinnamylidene-1,3-cyclopentanediones | Structure-activity relationship studies |
A significant area of exploration has been the synthesis of derivatives to modulate biological function. Inspired by the structure of linderone and methyllinderone, researchers have designed and synthesized series of N-amino-maleimide derivatives containing a hydrazone group. nih.govresearchgate.net The rationale was to combine the structural features of the natural products with the known biological activities of the maleimide fragment. nih.gov The maleimide moiety itself is a focus of interest due to its diverse applications and biological activities, including its use as a reagent in bioconjugation and its presence in compounds with antifungal properties. nih.govmdpi.comucl.ac.be
The synthesis of these derivatives typically involves the reaction of a bismaleimide (B1667444) with a hydrazide, leading to the formation of maleimide-succinimide structures through a Michael addition. ekb.eg Structure-activity relationship studies of these synthetic analogs have shown that the nature and position of substituents on the maleimide and associated phenyl rings significantly influence their biological potency. nih.govucl.ac.be For example, in a series of N-amino-maleimide derivatives, the substituents on the maleimide ring and the phenyl ring of the hydrazone group were found to be critical for antifungal activity. nih.gov This line of research demonstrates a strategy of using natural product scaffolds like this compound as a foundation for creating hybrid molecules with tailored biological profiles. nih.govresearchgate.netekb.eg
Elucidation of Molecular and Cellular Mechanisms of Action
Modulation of Oxidative Stress Pathways
Methyllucidone (B1676467) actively modulates pathways that control cellular oxidative balance. It functions as an antioxidant by both directly reducing reactive oxygen species and activating the cell's endogenous antioxidant defense systems. medchemexpress.com
Reactive oxygen species (ROS) are highly reactive chemical species formed from oxygen. wikipedia.org While they are natural byproducts of normal cellular metabolism, excessive ROS production leads to oxidative stress, a state that can damage cellular components like DNA, lipids, and proteins. wikipedia.orgfrontiersin.org this compound has been shown to directly inhibit the production of ROS. medchemexpress.com In studies using HT-22 hippocampal cells, this compound pretreatment was found to significantly decrease the intracellular accumulation of ROS induced by glutamate (B1630785), thereby protecting the cells from oxidative damage.
The Nrf-2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. nih.govdovepress.com Nrf-2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.govisciii.es Upon exposure to oxidative stress, Nrf-2 is released, translocates to the nucleus, and activates the transcription of numerous antioxidant genes, including Heme Oxygenase-1 (HO-1). nih.govisciii.esfrontiersin.org HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular protection. nih.govfrontiersin.org
Research demonstrates that this compound exerts its neuroprotective and antioxidant effects by activating this pathway. medchemexpress.com In glutamate-treated HT-22 cells, this compound was observed to promote the translocation of Nrf-2 into the nucleus and significantly increase the expression of HO-1 protein. medchemexpress.com This activation of the Nrf-2/HO-1 axis is a key mechanism behind this compound's ability to mitigate oxidative stress. medchemexpress.com
Table 1: Effect of this compound on Nrf-2/HO-1 Pathway Components in Glutamate-Induced HT-22 Cells
| Treatment Group | Nrf-2 Nuclear Translocation | HO-1 Protein Expression |
|---|---|---|
| Control | Baseline | Baseline |
| Glutamate | Decreased | Decreased |
| This compound + Glutamate | Increased vs. Glutamate only | Increased vs. Glutamate only |
This table is a representation of findings that show this compound reverses the suppressive effects of glutamate on the Nrf-2/HO-1 pathway.
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and has been shown to interact with and influence the Nrf-2 antioxidant response. aging-us.comglpbio.com Activation of PI3K/Akt can lead to the phosphorylation and subsequent activation of Nrf-2, promoting its nuclear translocation and the expression of its target antioxidant genes. aging-us.comglpbio.com This pathway essentially acts as an upstream regulator of Nrf-2. glpbio.com
This compound has been identified as an activator of the PI3K/Akt pathway. medchemexpress.comnih.gov The antioxidant effects of this compound are linked to its ability to stimulate this pathway, which in turn contributes to the activation of the Nrf-2/HO-1 axis. medchemexpress.com This demonstrates a crucial crosstalk, where this compound leverages the PI3K/Akt pathway to amplify the cellular antioxidant defense system mediated by Nrf-2, providing protection against oxidative damage. medchemexpress.comaging-us.com
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2)/Heme Oxygenase-1 (HO-1) Signaling Pathway
Anti-inflammatory Signaling Pathway Regulation
In addition to its antioxidant capabilities, this compound demonstrates significant anti-inflammatory effects by directly targeting key kinases in pro-inflammatory signaling cascades.
Transforming growth factor-β-activated kinase 1 (TAK1) is a pivotal upstream kinase in the signaling pathways that lead to inflammation. oncotarget.comdovepress.comwikipedia.org It is activated by various pro-inflammatory stimuli and subsequently activates downstream pathways, including the NF-κB and MAPK cascades, which drive the expression of inflammatory cytokines. oncotarget.comdovepress.com
A study on human bronchial epithelial cells (NCI-H292) revealed that this compound directly inhibits the kinase activity of TAK1. oncotarget.com An in vitro kinase assay confirmed that this compound treatment markedly reduced the catalytic activity of the TAK1 enzyme in a concentration-dependent manner. oncotarget.com This direct inhibition prevents the activation of downstream inflammatory signaling, positioning TAK1 as a key molecular target for the anti-inflammatory action of this compound. oncotarget.com
Table 2: Inhibitory Effect of this compound on TAK1 Kinase Activity
| Compound | Concentration | TAK1 Kinase Activity (% of Control) |
|---|---|---|
| Control | - | 100% |
| This compound | Varies | Concentration-dependent decrease |
| 5Z-7-oxozeaenol (Positive Control) | Varies | Strong inhibition |
This table summarizes findings from in vitro kinase assays demonstrating this compound's direct inhibitory effect on TAK1. oncotarget.com
The IKK/NF-κB pathway is a central signaling cascade in the inflammatory response. frontiersin.orgnih.gov In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. frontiersin.orgnih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated. nih.gov IKK then phosphorylates IκB, marking it for degradation and allowing the now-free NF-κB to move into the nucleus and switch on the expression of genes for pro-inflammatory mediators like interleukin-1β and TNF-α. oncotarget.comfrontiersin.org
Research has shown that by inhibiting the upstream kinase TAK1, this compound effectively downregulates the IKK/NF-κB signaling cascade. oncotarget.com In PMA-stimulated NCI-H292 cells, pretreatment with this compound suppressed the phosphorylation of both IKK and NF-κB. oncotarget.com This action prevents the transcription of NF-κB target genes, thereby reducing the production of inflammatory cytokines and demonstrating a clear mechanism for this compound's anti-inflammatory effects. oncotarget.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 5Z-7-oxozeaenol |
| Akt |
| Glutamate |
| Heme Oxygenase-1 (HO-1) |
| IκB Kinase (IKK) |
| Interleukin-1β |
| Keap1 |
| This compound |
| Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) |
| Nuclear Factor-κB (NF-κB) |
| Phosphoinositide 3-Kinase (PI3K) |
| Phorbol-12-myristate-13-acetate (PMA) |
| TGF-β Activated Kinase 1 (TAK1) |
Suppression of p38 Mitogen-Activated Protein (MAP) Kinase/CREB Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) Kinase cascade is a crucial signaling pathway that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines. This pathway involves a series of protein kinases that ultimately activate p38 MAPK. Activated p38 MAPK, in turn, can phosphorylate and regulate the activity of numerous downstream targets, including transcription factors. One such target is the cAMP response element-binding protein (CREB). The phosphorylation of CREB is a key step in its activation, enabling it to bind to specific DNA sequences and regulate the transcription of genes involved in various cellular processes. cellsignal.comnih.govnih.gov The p38 MAPK pathway can indirectly activate CREB through the activation of MSK1. cellsignal.com
Research indicates that the p38/CREB signaling pathway plays a role in mesoderm patterning and can be activated by various upstream signals. nih.gov The components of the p38 MAPK pathway are recognized as potential biomarkers and molecular targets in cancer due to their involvement in processes like cell cycle progression and DNA damage repair. mdpi.com
Regulation of Signal Transducer and Activator of Transcription 3 (STAT3) Activity via Protein Tyrosine Phosphatase MEG2 Expression
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell signaling, transmitting signals from the cell membrane to the nucleus. researchgate.net It governs the expression of genes involved in fundamental cellular functions, including cell cycle progression and apoptosis. researchgate.net Persistent activation of STAT3 is observed in many cancers, making it a significant target for anticancer drug development. researchgate.netplos.org
This compound has been identified as an inhibitor of STAT3. researchgate.netnih.gov It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 in a dose- and time-dependent manner in DU145 prostate cancer cells. researchgate.netnih.gov This inhibition of STAT3 activation is achieved through the regulation of Protein Tyrosine Phosphatase MEG2 (also known as PTPN9) expression. researchgate.netnih.govmdpi.com this compound upregulates the expression of MEG2, which in turn dephosphorylates STAT3 at the Y705 residue, thereby inactivating it. mdpi.com The knockdown of the MEG2 gene has been shown to suppress the ability of this compound to inhibit STAT3 activation, confirming the crucial role of MEG2 in this process. researchgate.netnih.gov The negative regulation of STAT3 by phosphatases like MEG2 is a key mechanism for controlling its activity. mdpi.comnih.gov
Mechanisms of Cellular Growth Regulation (Non-clinical Cellular Models)
Impact on Cell Cycle Progression (G1 and G2/M Phase Arrest)
This compound has been demonstrated to inhibit cell growth by inducing cell cycle arrest. researchgate.netnih.gov Specifically, in DU145 prostate cancer cells, this compound treatment leads to an arrest in the G1 phase of the cell cycle. researchgate.netnih.gov In contrast, studies on human ovarian cancer cells (OVCAR-8 and SKOV-3) have shown that this compound induces cell cycle arrest at the G2/M phase. tandfonline.comresearchgate.net This G2/M arrest is associated with the downregulation of cyclin A and cyclin B expression, which are key regulators of the G2/M transition. tandfonline.com The ability of a compound to induce cell cycle arrest at different phases, such as G1 or G2/M, can be concentration-dependent and cell-type specific. nih.govmdpi.comarchivesofmedicalscience.com
Induction of Apoptotic Pathways
In addition to cell cycle arrest, this compound induces apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov
The induction of apoptosis by this compound is accompanied by the modulation of several key apoptosis-related genes and proteins. Research has shown that this compound treatment leads to a decrease in the expression levels of several STAT3 target genes known to be involved in cell survival and proliferation. researchgate.netnih.gov These include:
Cyclin D1 and Cyclin A: These proteins are crucial for cell cycle progression, and their downregulation contributes to cell cycle arrest. researchgate.netnih.gov
Bcl-2 and Mcl-1: These are anti-apoptotic proteins belonging to the Bcl-2 family. nih.govnih.govamegroups.org By downregulating their expression, this compound promotes apoptosis. researchgate.netnih.gov
Survivin: This is another protein that inhibits apoptosis, and its suppression by this compound further contributes to cell death. researchgate.netnih.gov
The expression of these apoptosis-related genes is a critical factor in determining a cell's susceptibility to apoptotic stimuli. mdpi.comfrontiersin.org
A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.govnih.gov this compound treatment has been shown to induce the cleavage of caspase-3 and caspase-9 in ovarian cancer cells. tandfonline.comresearchgate.net Activated caspases, particularly caspase-3 and caspase-7, are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.net
One of the most important substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP). nih.govmesoscale.com PARP is a nuclear enzyme involved in DNA repair. mesoscale.com During apoptosis, caspase-3 cleaves PARP, generating an 89-kDa C-terminal catalytic fragment and a 24-kDa N-terminal DNA-binding domain fragment. nih.govmesoscale.comsemanticscholar.org This cleavage inactivates PARP, preventing DNA repair and facilitating the apoptotic process. mesoscale.comsemanticscholar.org The cleavage of PARP is considered a hallmark of caspase-dependent apoptosis and has been observed in cells treated with this compound. tandfonline.comresearchgate.net
Modulation of Apoptosis-Related Gene and Protein Expression (e.g., Cyclin D1, Cyclin A, Bcl-2, Mcl-1, Survivin)
Specific Cellular Target Engagement (e.g., STAT3, MEG2, TAK1)
This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial transcription factor involved in various cellular processes. researchgate.net Its inhibitory action on STAT3 is mediated through the upregulation of Megakaryocyte protein tyrosine phosphatase 2 (MEG2), also known as PTPN9. researchgate.netmdpi.com
Research has shown that this compound treatment leads to an increase in the expression of MEG2. researchgate.netnih.gov MEG2, a non-receptor protein tyrosine phosphatase, is known to dephosphorylate STAT3 at the tyrosine 705 residue, a critical step for STAT3 activation. mdpi.comdovepress.com By enhancing MEG2 expression, this compound effectively inhibits the phosphorylation of STAT3. researchgate.netmdpi.com This was demonstrated in DU145 prostate cancer cells, where this compound inhibited STAT3 phosphorylation in a dose- and time-dependent manner. researchgate.net Furthermore, the knockdown of the MEG2 gene using small interfering RNA (siRNA) diminished the ability of this compound to inhibit STAT3 activation, confirming the essential role of MEG2 in this process. researchgate.net The inhibition of STAT3 activation by this compound subsequently leads to a decrease in the expression of STAT3 target genes, including those involved in cell cycle progression and survival such as cyclin D1, cyclin A, Bcl-2, Mcl-1, and survivin. researchgate.net
Another significant cellular target of this compound is the Transforming growth factor-β-activated kinase 1 (TAK1). nih.govnih.gov In human bronchial epithelial cells, this compound has been shown to directly inhibit the kinase activity of TAK1. nih.gov This inhibition disrupts downstream signaling cascades, including the IκB kinase (IKK)/nuclear factor-κB (NF-κB) and the p38 mitogen-activated protein (MAP) kinase/CREB pathways. nih.gov An in vitro kinase assay confirmed that this compound significantly reduces the kinase activity of TAK1. nih.govnih.gov
| Target Protein | Effect of this compound | Downstream Consequences | Cell Type Studied |
| STAT3 | Inhibition of phosphorylation at Tyr-705 | Decreased expression of cyclin D1, cyclin A, Bcl-2, Mcl-1, survivin | DU145 prostate cancer cells |
| MEG2 | Upregulation of expression | Increased dephosphorylation of STAT3 | DU145 prostate cancer cells |
| TAK1 | Inhibition of kinase activity | Downregulation of IKK/NF-κB and p38 MAP kinase/CREB pathways | NCI-H292 human bronchial epithelial cells |
Neuroprotective Mechanisms at the Cellular Level
The neuroprotective properties of this compound are largely attributed to its ability to modulate microglial activity. nih.gov Over-activation of microglia, the resident immune cells of the central nervous system, can lead to the release of neurotoxic substances, contributing to neuronal damage in various neurodegenerative conditions. nih.govnih.gov
Attenuation of Microglia-Mediated Neurotoxicity
This compound has been shown to protect neurons from the toxic effects of activated microglia. nih.gov In laboratory studies, conditioned media from lipopolysaccharide (LPS)-stimulated microglia, which contains neurotoxic molecules, caused significant death of HT-22 neuronal cells. nih.gov However, treatment with this compound effectively blocked this neuronal cell death. nih.gov This neuroprotective effect was further corroborated in a neuron-microglia co-culture system. nih.gov
Inhibition of Pro-inflammatory Cytokine Production in Microglia
A key aspect of this compound's neuroprotective mechanism is its ability to suppress the production of pro-inflammatory cytokines in microglia. nih.gov When microglia are activated by stimuli like LPS, they release cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which contribute to the inflammatory environment and subsequent neuronal injury. nih.govamegroups.cn Treatment with this compound has been found to strongly inhibit the LPS-stimulated secretion of both IL-6 and TNF-α in primary cortical microglia and the BV-2 microglial cell line. nih.gov
Suppression of Key Signaling Pathways (e.g., Akt, ERK, p38 kinases) in Microglia
The anti-inflammatory and neuroprotective effects of this compound in microglia are underpinned by its modulation of critical intracellular signaling pathways. nih.gov Research has demonstrated that this compound suppresses the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is involved in microglial activation and inflammatory responses. nih.govmdpi.com
Furthermore, this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and p38 kinases, in LPS-stimulated microglia. nih.gov The MAPK pathways are central to the production of pro-inflammatory mediators. mdpi.com By suppressing the activation of Akt, ERK, and p38, this compound effectively dampens the inflammatory cascade within microglia, thereby reducing their neurotoxic potential. nih.gov
| Signaling Pathway | Effect of this compound in Microglia | Consequence |
| Akt | Suppression of phosphorylation | Reduced microglial activation |
| ERK | Suppression of phosphorylation | Inhibition of pro-inflammatory mediator production |
| p38 kinases | Suppression of phosphorylation | Inhibition of pro-inflammatory mediator production |
Structure Activity Relationship Sar Studies of Methyllucidone and Analogs
Identification of Key Pharmacophores for Specific Biological Activities (e.g., STAT3 inhibition, TAK1 inhibition)
Methyllucidone (B1676467), a cyclopentenedione (B8730137) natural product, has been identified as an inhibitor of both STAT3 and TAK1 signaling pathways. researchgate.netnih.gov The core pharmacophore responsible for these activities is believed to be the cyclopentenedione ring system and its associated side chains, which are present in related active compounds like lucidone (B1675363), linderone (B8099796), and methyllinderone. asm.orgnih.gov
For STAT3 Inhibition:
This compound inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation, dimerization, and nuclear translocation. researchgate.netnih.gov Unlike direct STAT3 inhibitors that bind to the SH2 domain, this compound's mechanism involves the upregulation of the protein tyrosine phosphatase MEG2. researchgate.netmdpi.com MEG2, in turn, dephosphorylates STAT3, thus inhibiting its activity. researchgate.netmdpi.com
The key pharmacophoric elements of this compound for its STAT3 inhibitory activity are centered around its ability to induce MEG2 expression. While the precise interactions are still under investigation, the cyclopentenedione core is considered essential. It is hypothesized that this core structure, possibly through its electrophilic nature, triggers the cellular responses leading to MEG2 upregulation. The substituents on the cyclopentenedione ring also play a role in modulating this activity.
For TAK1 Inhibition:
This compound has been shown to suppress inflammation by inhibiting the activity of TAK1, an upstream kinase in the NF-κB and p38 MAP kinase signaling pathways. nih.gov An in vitro kinase assay demonstrated that this compound directly reduces the catalytic activity of the TAK1 enzyme. nih.gov It is suggested that this compound may exert its inhibitory effect by blocking the ATP-binding site or other allosteric regions of TAK1. nih.gov
The pharmacophore for TAK1 inhibition likely involves the cyclopentenedione ring acting as a Michael acceptor. This electrophilic center can potentially form covalent bonds with nucleophilic residues, such as cysteine, within the ATP-binding pocket of TAK1, similar to other known TAK1 inhibitors. semanticscholar.org The nature and position of the substituents on the cyclopentenedione ring would influence the reactivity and binding affinity to the target kinase.
A comparison of this compound with its analogs helps to delineate the important structural features as shown in the table below.
| Compound | Core Structure | Key Substituents | Biological Activity |
| This compound | Cyclopentenedione | Methyl and geranyl groups | STAT3 and TAK1 inhibition researchgate.netnih.gov |
| Lucidone | Cyclopentenedione | Geranyl group | Anti-inflammatory, HCV replication inhibition asm.org |
| Linderone | Cyclopentenedione | Methyl and styryl groups | Chitin (B13524) synthase inhibition nih.gov |
| Methyllinderone | Cyclopentenedione | Two methyl groups and a cinnamoyl group | Chitin synthase inhibition, anti-inflammatory asm.orgnih.gov |
Rational Design and Synthesis of this compound Derivatives for Enhanced Potency and Selectivity
The structure of this compound serves as a valuable template for the rational design and synthesis of novel derivatives with improved potency and selectivity. nih.gov The goal of such synthetic efforts is to optimize the interactions with biological targets while minimizing off-target effects.
One strategy involves modifying the core scaffold and its substituents to enhance specific biological activities. For instance, based on the structures of linderone and methyllinderone, which share the cyclopentenedione core with this compound, a series of N-amino-maleimide derivatives containing a hydrazone group were designed and synthesized. nih.gov This approach aimed to leverage the known inhibitory activity of the maleimide (B117702) fragment against chitin synthase, demonstrating how the natural product scaffold can be used to create novel bioactive compounds. nih.gov
Another approach focuses on the electrophilic nature of the cyclopentenedione ring. Studies on related 2-arylidene-cyclopentane-1,3-diones have suggested that their biological activity stems from their function as Michael acceptors, where a nucleophilic site on the biological target adds to the exocyclic double bond. The electronic nature of the substituents on the aromatic ring of the side chain significantly influences this reactivity and, consequently, the biological activity. For example, introducing electron-donating groups, such as a p-methoxy group, can decrease the electrophilicity of the pharmacophore, leading to reduced activity.
The rational design process often involves creating a library of derivatives with systematic variations in their structure. rsc.orgmdpi.commdpi.comgrowkudos.comnih.gov These variations can include:
Modification of the side chains: Altering the length, branching, and functional groups of the side chains attached to the cyclopentenedione ring can impact lipophilicity, steric interactions, and binding affinity.
Introduction of different substituents: Adding various electron-donating or electron-withdrawing groups to the aromatic rings of the side chains can modulate the electronic properties and reactivity of the molecule.
Alteration of the core structure: Replacing the cyclopentenedione ring with other heterocyclic systems, such as a 1,2,3-triazole ring, can lead to novel scaffolds with improved physicochemical properties and biological efficacy. rsc.org
These rationally designed derivatives are then synthesized and subjected to biological evaluation to determine their potency and selectivity against specific targets like STAT3 and TAK1.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR))
Computational methods are powerful tools in the SAR analysis of this compound and its analogs, providing insights into their mechanism of action and guiding the design of new inhibitors. nih.govals-journal.comnih.gov
Molecular Docking:
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. d-nb.info For this compound and its analogs, docking studies can be performed to understand their interactions with the binding sites of STAT3 and TAK1.
STAT3: Although this compound acts indirectly on STAT3, docking studies of direct STAT3 inhibitors into the SH2 domain have been instrumental in identifying key interactions. d-nb.infofrontiersin.orgthno.org Such studies reveal the importance of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. frontiersin.org Similar computational approaches could be used to investigate potential direct interactions of this compound or its derivatives with MEG2 phosphatase to understand the mechanism of its upregulation.
TAK1: For TAK1, docking studies can model the binding of this compound within the ATP-binding pocket. mdpi.com These simulations can help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a structural basis for its inhibitory activity. For example, a computational assessment of cannflavin A, another natural product, as a TAK1 inhibitor revealed its binding mode and stability within the ATP binding site. mdpi.com Such an approach can be applied to this compound to elucidate its binding mechanism.
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For this compound and its analogs, a QSAR study would involve:
Data Set Collection: A series of this compound derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against STAT3 or TAK1 would be compiled.
Descriptor Calculation: Various 2D and 3D molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A validated QSAR model can be used to predict the potency of newly designed this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Analytical Methodologies for Methyllucidone Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))
Spectroscopic methods are indispensable for determining the precise atomic arrangement of methyllucidone (B1676467). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used to confirm its structure by providing detailed information about its carbon-hydrogen framework and its molecular weight. nih.govcapes.gov.brresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular insight into the molecular skeleton. ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments, while ¹³C NMR spectroscopy characterizes the carbon atoms within the molecule. mdpi.comresearchgate.net For this compound, specific chemical shifts observed in NMR spectra are indicative of its unique structure, which includes a cyclopent-4-ene-1,3-dione core, methoxy (B1213986) groups, and a phenylprop-2-enylidene substituent. biocrick.commdpi.com
A study on compounds isolated from Lindera erythrocarpa leaves provided detailed ¹H NMR data for this compound (in CDCl₃ at 500 MHz). The data revealed characteristic signals corresponding to its trans isomer, including a singlet for a proton at the 5-position (δ 5.95), signals for two methoxy groups (δ 4.21 and δ 3.94), and a series of multiplets for the phenyl group protons (δ 7.36–7.43). mdpi.com The presence of geometric isomers (cis and trans) of this compound has been noted, which can be distinguished by their unique NMR spectral data. researchgate.netrsc.org
Table 1: Selected ¹H NMR Spectroscopic Data for this compound (trans isomer)
| Proton (H) | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J in Hz) |
|---|---|---|
| H-8 | 8.01 | d, J = 15.8 |
| H-7 | 7.61 | m |
| H-2' to H-6' | 7.36–7.43 | m |
| H-5 | 5.95 | s |
| OCH₃-4 | 4.21 | s |
| OCH₃ (side chain) | 3.94 | s |
Source: Data from study on compounds from Lindera erythrocarpa. mdpi.com
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₆H₁₄O₄. biocrick.comnih.gov This technique is crucial for differentiating this compound from other compounds with similar retention times in chromatographic analyses.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for the isolation, purification, and quantification of this compound from natural sources. mdpi.commaxapress.com These techniques separate this compound from other co-occurring compounds based on its physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity analysis of this compound. researchgate.netlookchem.comnchu.edu.tw Analytical HPLC, often coupled with a UV detector, is used to determine the purity of isolated samples, with standards typically exceeding 98%. lookchem.comnih.gov Preparative HPLC is utilized for the isolation of this compound from complex fractions obtained through initial extraction and column chromatography of plant material, such as from the leaves of L. erythrocarpa. mdpi.comnih.gov For instance, subfractions of an extract can be subjected to preparative HPLC with a gradient system (e.g., 70–80% methanol (B129727) in water) to yield the pure compound. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) , a higher-resolution version of HPLC, has also been used in the analysis of extracts containing this compound. nih.gov When coupled with mass spectrometry (UPLC-QTOF-MS), it provides a powerful platform for the rapid identification and characterization of this compound in complex mixtures. nih.gov
Other chromatographic techniques, such as column chromatography (CC) using silica (B1680970) gel or C18 reversed-phase material, are typically employed in the initial stages of isolation to separate the crude plant extract into simpler fractions before final purification by HPLC. mdpi.comrsc.orgmaxapress.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Linderone (B8099796) |
| Methyllinderone |
| Lucidone (B1675363) |
| Demethoxy-bi-linderone |
| Linderaspirone A |
| Bi-linderone |
| 2'-Hydroxy-3',4',6'-trimethoxychalcone |
| Dihydropashanone |
| Demethyllinderone |
| Dihydrolinderone |
| 2-(1-hydroxyethylidene)-4-methylcyclopent-4-ene-1,3-dione |
| 2-cinnamoyl-3-hydroxy-5-methoxy-1,4-benzoquinone |
| (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide |
| Ganoderic acid AW1 |
| Ganoderic acid AW2 |
| Ganomycine A |
| Pinellic acid |
| Ergosterol peroxide |
| (+)-demethoxy-epi-bi-linderone |
| Coruscanone A |
| Pomalidomide |
Future Research Directions and Translational Perspectives Academic Focus
Elucidation of Additional Molecular Targets and Signaling Pathways
Initial research has identified several key molecular targets and signaling pathways modulated by methyllucidone (B1676467). A primary focus has been its role as a neuroprotective agent and antioxidant. cenmed.commedchemexpress.com It has been shown to inhibit the production of reactive oxygen species (ROS) and activate antioxidant signaling pathways, including the Nrf-2 and PI3K pathways. cenmed.commedchemexpress.com
Further investigations have revealed its potent inhibitory effects on Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comresearchgate.netnih.gov this compound inhibits STAT3 activation by upregulating the expression of MEG2, a protein tyrosine phosphatase known to dephosphorylate STAT3. mdpi.comresearchgate.netnih.gov This inhibition of STAT3 phosphorylation at tyrosine 705 has been observed in a dose- and time-dependent manner in cancer cell lines. researchgate.netnih.gov Consequently, the expression of STAT3 target genes such as cyclin D1, cyclin A, Bcl-2, Mcl-1, and survivin is decreased. researchgate.netnih.gov
The compound also demonstrates anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. nih.govbiocrick.com Specifically, it has been shown to reduce the activity of TGF-β-activated kinase 1 (TAK1), an upstream kinase that regulates both the IKK/NF-κB and p38 MAPK/CREB pathways. nih.gov This leads to a reduction in inflammatory cytokines like IL-1β and TNF-α. nih.govbiocrick.com
Future research should aim to build upon this foundational knowledge to identify additional, perhaps more nuanced, molecular targets. A comprehensive understanding of this compound's interactome will be crucial for predicting its broader physiological effects and potential off-target activities.
Further Investigation of In Vitro and In Vivo Biological Activities and Mechanistic Confirmations (Pre-clinical, Academic Focus)
The currently documented biological activities of this compound provide a strong basis for more in-depth pre-clinical investigation. Its neuroprotective, anti-inflammatory, and anticancer effects have been primarily demonstrated in in vitro models.
In the context of neuroprotection, this compound has been shown to protect against glutamate-induced oxidative stress in HT-22 cells. medchemexpress.com Its ability to inhibit neurotoxic microglial activation further underscores its potential in mitigating neurodegeneration. biocrick.com
The anticancer properties of this compound are particularly noteworthy. It has been shown to inhibit the growth of various cancer cell lines, including prostate and ovarian cancer. researchgate.netnih.govresearchgate.net The mechanism involves inducing apoptosis and causing cell cycle arrest at the G1 or G2/M phase. researchgate.netnih.govnih.govresearchgate.net In ovarian cancer cells, this compound treatment led to the cleavage of caspase-3/9 and PARP, the release of cytochrome c, and the downregulation of Bcl-2 and Bcl-xL. nih.govnih.gov Furthermore, it has demonstrated the ability to inhibit the growth of colon tumor xenografts in nude mice, confirming its anti-tumor effects in vivo. biocrick.com
Future research should focus on expanding these in vivo studies to different cancer models and exploring its efficacy in more complex pre-clinical settings that better mimic human disease.
| Cell Line | Biological Effect | Mechanism of Action |
| DU145 (Prostate Cancer) | Inhibition of cell growth, induction of apoptosis, G1 phase arrest. researchgate.netnih.gov | Inhibition of STAT3 phosphorylation via MEG2 upregulation. researchgate.netnih.gov |
| LNCaP (Prostate Cancer) | Suppression of IL-6-induced STAT3 phosphorylation. researchgate.netnih.gov | Inhibition of STAT3 pathway. researchgate.netnih.gov |
| OVCAR-8 (Ovarian Cancer) | Antiproliferative effect, induction of apoptosis, G2/M phase arrest. nih.govresearchgate.netnih.gov | Activation of intrinsic apoptotic pathways, suppression of PI3K/Akt survival pathway. nih.govresearchgate.net |
| SKOV-3 (Ovarian Cancer) | Antiproliferative effect, induction of apoptosis, G2/M phase arrest. nih.govresearchgate.netnih.gov | Activation of intrinsic apoptotic pathways, suppression of PI3K/Akt survival pathway. nih.govresearchgate.net |
| NCI-H292 (Bronchial Epithelial) | Reduction of inflammatory cytokine and mucin secretion. nih.gov | Inhibition of TAK1-mediated IKK/NF-κB and p38 MAPK/CREB signaling. nih.gov |
| HT-22 (Hippocampal Neuronal) | Neuroprotection against glutamate-induced oxidative stress. medchemexpress.com | Activation of Nrf-2/HO-1 signaling. medchemexpress.com |
| BV-2 (Microglia) | Inhibition of LPS-induced nitric oxide and pro-inflammatory cytokine production. biocrick.com | Down-regulation of NF-κB nuclear translocation and suppression of Akt and MAPK phosphorylation. biocrick.com |
Exploration of Synergistic Effects with Other Bioactive Compounds or Pathway Modulators
The combination of natural compounds with conventional chemotherapeutic drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.comnih.gov The potential for synergistic interactions between this compound and other bioactive compounds is a fertile area for future research. Given its defined mechanisms of action, particularly its inhibition of the STAT3 and NF-κB pathways, this compound could be paired with drugs that target complementary or parallel cancer-promoting pathways. mdpi.comnih.govfrontiersin.org For instance, combining this compound with inhibitors of other survival pathways or with cytotoxic agents could lead to enhanced cancer cell killing. researchgate.net Investigating these combinations in various cancer models could reveal novel and more effective treatment regimens. mdpi.comnih.gov
Development of Advanced Methodologies for Sustainable Production and Isolation
This compound has been traditionally isolated from the fruits and roots of plants from the Lindera genus, such as Lindera erythrocarpa and Lindera aggregata. medchemexpress.comresearchgate.netnih.gov While natural product isolation is a valuable source, it can be limited by plant availability and yield. The development of sustainable and scalable methods for producing this compound is therefore critical for its long-term research and potential clinical application.
Research into the biosynthetic pathway of this compound and related cyclopentenediones is ongoing. rsc.org Understanding the enzymatic steps involved in its formation in plants could pave the way for metabolic engineering approaches to enhance its production in its native hosts or to transfer the pathway to a more easily cultivable organism like yeast or bacteria. Furthermore, total synthesis of this compound and its analogs offers an alternative and highly controllable production route. rsc.org Future efforts in this area should focus on developing efficient and environmentally friendly synthetic strategies. unu.edusdu.dk
Application in Chemical Biology as Probes and Research Tools
The ability of this compound to selectively modulate specific signaling pathways, such as the STAT3 pathway, makes it a valuable tool for chemical biology research. mdpi.comresearchgate.netnih.gov Chemical probes are small molecules that can be used to perturb and study the function of specific proteins or pathways in a cellular context. nih.govthesgc.org this compound, with its demonstrated target engagement in cells, can be used to further dissect the roles of the STAT3 and NF-κB pathways in various physiological and pathological processes. researchgate.netnih.govnih.gov
Furthermore, this compound could serve as a scaffold for the development of more potent and selective chemical probes. thesgc.orgfrontiersin.org By synthesizing derivatives and analogs of this compound, researchers can explore the structure-activity relationships that govern its interactions with its molecular targets. This could lead to the creation of highly specific probes for studying individual components of the signaling pathways it modulates, ultimately providing a deeper understanding of cellular biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyllucidone, and how can researchers optimize reaction conditions for yield and purity?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, then systematically vary reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) frameworks. Monitor purity via HPLC and confirm structural integrity via /-NMR and high-resolution mass spectrometry (HRMS). For optimization, employ response surface methodology to balance yield and purity .
- Key Considerations : Include detailed characterization data (e.g., melting points, spectral peaks) in appendices to avoid redundancy in main text .
Q. How should researchers design pharmacological screening protocols for this compound?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using validated cell lines, followed by in vivo models (rodent pharmacokinetics) with dose-response studies. Include positive/negative controls and report IC/EC values with 95% confidence intervals. Adopt OECD guidelines for preclinical toxicity testing .
- Data Reporting : Use tables to compare bioactivity across assays, ensuring raw data (e.g., absorbance values, cell counts) are archived in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound reported across independent studies?
- Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables like assay conditions (pH, temperature), cell-passage numbers, and compound purity. Use Bland-Altman plots to assess inter-study variability and replicate critical experiments under standardized protocols .
- Statistical Framework : Apply mixed-effects models to account for heterogeneity in experimental designs .
Q. What computational strategies are most effective for predicting this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM) to map binding interactions. Validate predictions using site-directed mutagenesis or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases (SciFinder, PubChem) to identify structural analogs .
- Visualization : Limit SAR figures to 2–3 representative structures to avoid clutter, per journal graphical guidelines .
Q. How can researchers address challenges in reproducing this compound’s crystallographic or spectral data?
- Methodological Answer : Share raw diffraction data (CIF files) or spectral traces (FID files) via public repositories (Cambridge Structural Database, NMRShiftDB). For crystallography, report refinement parameters (R-factors, residual density) and validate via checkCIF .
- Collaboration : Engage crystallography consortia for independent validation of ambiguous results .
Methodological & Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Answer : Use nonlinear regression (e.g., Hill equation) for dose-response curves and report AUC values. For small sample sizes, apply bootstrapping to estimate confidence intervals. Avoid relying solely on p-values; include effect sizes and clinical relevance metrics .
Q. How should researchers integrate multi-omics data (e.g., metabolomics, proteomics) into this compound studies?
- Answer : Apply pathway enrichment analysis (KEGG, Reactome) to identify biological networks affected by this compound. Use cross-platform normalization (e.g., Combat in R) to correct batch effects. Store omics data in FAIR-compliant repositories (MetaboLights, PRIDE) .
Data Management & Reproducibility
Q. What practices ensure transparency in this compound research?
- Answer : Pre-register hypotheses and protocols on platforms like Open Science Framework. Use electronic lab notebooks (ELNs) for real-time data logging. Disclose all conflicts of interest and funding sources in acknowledgments .
Q. How to handle discrepancies between computational predictions and experimental results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
